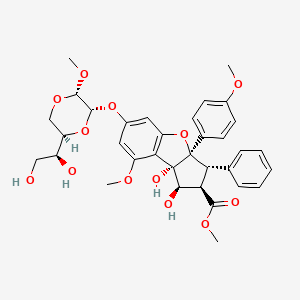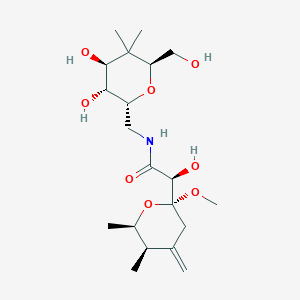
mycalamide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mycalamide C is a natural product found in Hymeniacidon with data available.
Applications De Recherche Scientifique
1. Antitumor and Antiviral Properties
Mycalamide C, like its counterparts in the mycalamide family, has been explored for its potent antitumor and antiviral properties. Studies have shown that compounds from the mycalamide class, isolated from marine sponges, demonstrate significant in vitro toxicity and in vivo efficacy against various murine and human tumor cells. These compounds act as protein synthesis inhibitors, impacting the replication of tumor cells at very low concentrations. This suggests their potential as novel antitumor agents worth further evaluation (Burres & Clement, 1989).
2. Cytotoxic Effects
Research indicates that mycalamide C and related compounds exhibit cytotoxic properties. For instance, mycalamide A, closely related to mycalamide C, has been found to prevent malignant transformation of cells and induce apoptosis at subnanomolar concentrations. This highlights the potential of mycalamide C for both cancer prevention and cytotoxic therapy (Dyshlovoy et al., 2012).
3. Mechanism of Action
The mechanism of action of mycalamides, including mycalamide C, involves the inhibition of protein synthesis. Studies have found that these compounds interfere with translation elongation, blocking eEF2-mediated translocation without affecting other aspects of the translation process. This detailed understanding of their action at the molecular level is crucial for further development and application (Dang et al., 2011).
4. Drug Resistance and Efflux
Investigations into the susceptibility of mycalamides to drug efflux networks have revealed that they have limited susceptibility towards the drug efflux network, which is critical in understanding their effectiveness and potential resistance mechanisms. This insight is particularly relevant for considering mycalamide C in therapeutic applications where efflux pump–based resistance is a concern (Venturi et al., 2012).
Propriétés
Nom du produit |
mycalamide C |
|---|---|
Formule moléculaire |
C20H35NO8 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(2S)-N-[[(2R,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5,5-dimethyloxan-2-yl]methyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO8/c1-10-7-20(27-6,29-12(3)11(10)2)17(25)18(26)21-8-13-15(23)16(24)19(4,5)14(9-22)28-13/h11-17,22-25H,1,7-9H2,2-6H3,(H,21,26)/t11-,12-,13-,14-,15+,16-,17-,20-/m1/s1 |
Clé InChI |
DCZMMILMODFEMS-AUYDAGNDSA-N |
SMILES isomérique |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC[C@@H]2[C@@H]([C@H](C([C@H](O2)CO)(C)C)O)O)O)OC)C |
SMILES canonique |
CC1C(OC(CC1=C)(C(C(=O)NCC2C(C(C(C(O2)CO)(C)C)O)O)O)OC)C |
Synonymes |
mycalamide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




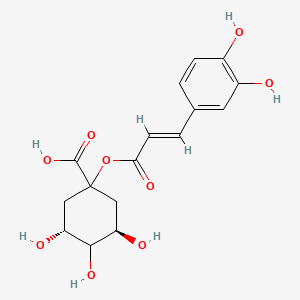

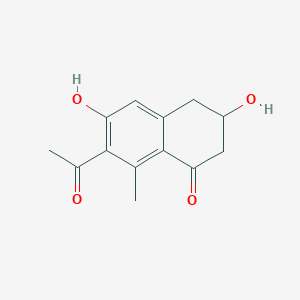
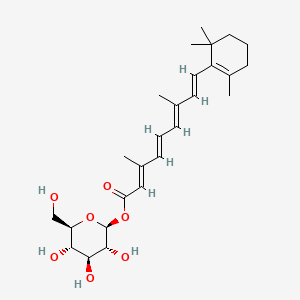



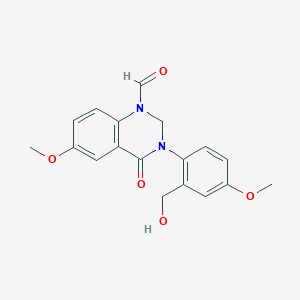
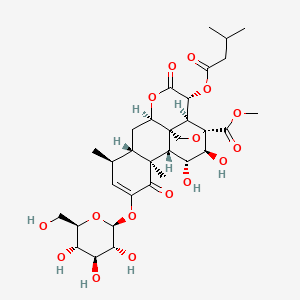
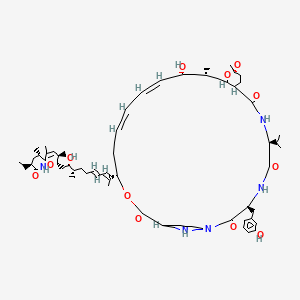
![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
